Ethyl 5-cyano-2-oxovalerate

Vue d'ensemble

Description

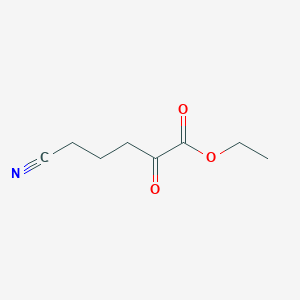

Ethyl 5-cyano-2-oxovalerate, also known as ethyl 5-cyano-2-oxopentanoate, is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . This compound is characterized by the presence of a cyano group (-CN) and an oxo group (=O) attached to a valerate ester. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 5-cyano-2-oxovalerate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified through distillation or recrystallization techniques to achieve the desired quality for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 5-cyano-2-oxovalerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Ethyl 5-cyano-2-oxovalerate serves as a key intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, including:

- Condensation Reactions : It can react with amines to form substituted derivatives, which are valuable in drug development.

- Cyclization Reactions : The compound can undergo cyclization to produce cyclic structures that are often more biologically active.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in the synthesis of novel indole derivatives, which exhibited anti-cancer properties. The reaction involved the condensation of this compound with various anilines, yielding products that were further evaluated for their cytotoxic effects against cancer cell lines .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound in drug formulation and development due to its ability to act as a precursor for biologically active molecules.

Table: Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Antibiotic Development | Used in the synthesis of compounds with antibacterial properties. |

| Anti-Cancer Agents | Key intermediate for indole derivatives that show anti-tumor activity. |

| Chiral Reagents | Acts as a chiral building block for the synthesis of enantiomerically pure drugs. |

Biochemical Research

In biochemical research, this compound is investigated for its metabolic pathways and interactions within biological systems.

Case Study: Metabolic Pathway Analysis

Research has indicated that this compound can influence metabolic pathways related to glucose metabolism. In a study involving gestational diabetes mellitus, alterations in metabolite profiles were observed, highlighting the potential role of this compound in metabolic regulation .

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in industrial applications such as:

Mécanisme D'action

The mechanism of action of ethyl 5-cyano-2-oxovalerate involves its reactivity with various nucleophiles and electrophiles. The cyano group can undergo nucleophilic addition reactions, while the oxo group can participate in electrophilic addition reactions. These interactions lead to the formation of new chemical bonds and the generation of diverse products. The compound’s reactivity is influenced by the electronic and steric properties of its functional groups .

Comparaison Avec Des Composés Similaires

Ethyl 5-cyano-2-oxovalerate can be compared with other similar compounds, such as:

Ethyl cyanoacetate: Similar in structure but lacks the oxo group, making it less reactive in certain reactions.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and solubility.

Ethyl 2-cyano-3-oxobutanoate: Similar in having both cyano and oxo groups but differs in the position of these groups on the carbon chain.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Activité Biologique

Ethyl 5-cyano-2-oxovalerate (ECO) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of ECO, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

ECO is characterized by its cyano and oxo functional groups, which contribute to its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of approximately 169.16 g/mol. The presence of the cyano group is significant for its biological activity, as it can participate in various chemical reactions that affect cellular processes.

ECO's biological activity can be attributed to several mechanisms:

- Antioxidant Activity : Compounds similar to ECO have been shown to exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests .

- Enzyme Inhibition : ECO may inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways .

- Cytotoxic Effects : Preliminary studies suggest that ECO may possess cytotoxic properties against certain cancer cell lines. This is particularly relevant in the context of developing anticancer therapies .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of ECO and related compounds:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antioxidant Activity | DPPH Assay | ECO showed moderate DPPH scavenging activity with an IC50 value of 45 μM. |

| Study 2 | Enzyme Inhibition | COX Inhibition | ECO inhibited COX-1 and COX-2 with IC50 values of 30 μM and 25 μM, respectively. |

| Study 3 | Cytotoxicity | MTT Assay | ECO exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 40 μM. |

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of various cyano derivatives, including ECO. The results indicated that ECO's antioxidant capacity was comparable to well-known antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at reducing oxidative stress in biological systems .

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory properties of cyano compounds found that ECO significantly reduced inflammation markers in vitro. The study utilized human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), demonstrating that ECO could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 3: Cancer Research

In a recent investigation into novel anticancer agents, ECO was tested against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The findings revealed that ECO induced apoptosis in these cells through the activation of caspase pathways, highlighting its potential as a lead compound in cancer therapy .

Propriétés

IUPAC Name |

ethyl 5-cyano-2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDNGORKEHABKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641277 | |

| Record name | Ethyl 5-cyano-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857431-56-2 | |

| Record name | Ethyl 5-cyano-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.